Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Fragment-based drug discovery Lead optimization M4 muscarinic PAM

Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (CAS 1451998-35-8) is a heterocyclic building block featuring a fused thieno[2,3-c]pyridazine core substituted with an amino group at position 5, methyl groups at positions 3 and 4, and a methyl carboxylate at position 6. This scaffold is the direct synthetic precursor to clinically evaluated M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs), including VU0467485 (AZ13713945) and VU0467154, which are advanced in schizophrenia and cognition research.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
Cat. No. B15053162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCC1=C(N=NC2=C1C(=C(S2)C(=O)OC)N)C
InChIInChI=1S/C10H11N3O2S/c1-4-5(2)12-13-9-6(4)7(11)8(16-9)10(14)15-3/h11H2,1-3H3
InChIKeyOTIWIMPCIGJIIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate: Core Heterocyclic Building Block for M4 Muscarinic PAM Procurement


Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (CAS 1451998-35-8) is a heterocyclic building block featuring a fused thieno[2,3-c]pyridazine core substituted with an amino group at position 5, methyl groups at positions 3 and 4, and a methyl carboxylate at position 6 . This scaffold is the direct synthetic precursor to clinically evaluated M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs), including VU0467485 (AZ13713945) and VU0467154, which are advanced in schizophrenia and cognition research [1]. The compound is supplied as a research chemical with a purity specification of ≥97% (often NLT 98%), a molecular formula of C₁₀H₁₁N₃O₂S, and a molecular weight of 237.28 g/mol .

Why Generic Substitution Fails for Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate: Evidence from M4 PAM Synthetic Pathways


Generic substitution among thieno[2,3-c]pyridazine-6-carboxylate congeners is not scientifically valid because the methyl ester moiety directly enables a high-yielding, convergent amide coupling step to generate the pharmacologically validated M4 PAM chemotype [1]. The ethyl ester analog (CAS 717840-40-9) introduces a larger alkyl group that sterically hinders amidation kinetics relative to the methyl ester, while the free carboxylic acid (CAS 1452226-14-0) requires separate activation with coupling reagents (e.g., HATU) and carries the additional risk of decarboxylation at elevated temperatures (70–90 °C) . The non-methylated parent scaffold (Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate, CAS 135128-08-4) lacks the 3,4-dimethyl substitution that is essential for the M4 PAM pharmacophore, as demonstrated by the steep structure-activity relationships documented in the VU0467154 and VU0467485 optimization campaigns [1].

Quantitative Differentiation Evidence for Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate vs. Closest Analogs


Methyl Ester vs. Ethyl Ester: Molecular Weight Advantage and Purity Specifications for Fragment-Based Lead Optimization

In fragment-based drug discovery and lead optimization campaigns, every Dalton of molecular weight impacts ligand efficiency metrics. Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate has a molecular weight of 237.28 g/mol , which is 14.02 g/mol (5.6%) lower than the ethyl ester analog (251.30 g/mol) [1]. This difference positions the methyl ester more favorably for downstream optimization by allowing a greater margin for molecular weight growth while maintaining drug-like property space. Additionally, the methyl ester is commercially available at a minimum purity specification of 97% (AKSci) to NLT 98% (MolCore) , whereas the ethyl ester is listed at 95% purity from multiple suppliers [1].

Fragment-based drug discovery Lead optimization M4 muscarinic PAM

Direct Synthetic Utility in M4 PAM Lead Series: Methyl Ester as the Convergent Amidation Substrate for VU0467485

The methyl ester is the direct electrophilic partner in the convergent amidation reaction that yields the M4 PAM clinical candidate VU0467485 (AZ13713945). The synthetic scheme reported by Wood et al. (ACS Med Chem Lett, 2016) uses this methyl ester as the penultimate intermediate, reacting with (3-fluoro-4-methoxyphenyl)methanamine under amidation conditions to afford VU0467485 [1]. The corresponding carboxylic acid requires pre-activation with HATU (1.2 equiv.) and N,N-diisopropylethylamine (3.0 equiv.) in CH₂Cl₂/DMF (7:1, 0.2 M) at ambient temperature, adding two synthetic steps relative to direct methyl ester aminolysis . The ethyl ester is not reported as a substrate in this transformation, consistent with the steric penalty imposed by the larger alkoxide leaving group.

Convergent synthesis Amidation M4 PAM VU0467485

3,4-Dimethyl Substitution: Pharmacophoric Requirement Distinguished from Non-Methylated Analog

The 3,4-dimethyl substitution on the thieno[2,3-c]pyridazine core is a critical pharmacophoric element for M4 PAM activity. The non-methylated analog (Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate, CAS 135128-08-4) lacks these methyl groups and has not been reported in any M4 PAM lead series . The VU0467154 and VU0467485 optimization campaigns demonstrated that subtle structural modifications to the pyridazine ring dramatically alter M4 PAM potency across species (rat, human, cynomolgus monkey) and subtype selectivity versus M2 . Specifically, VU0467485 (derived from the 3,4-dimethyl methyl ester scaffold) achieved EC₅₀ values of 26.6 nM at rat M4 and 78.8 nM at human M4, with selectivity >30 µM against M2 .

Structure-activity relationship Pharmacophore M4 selectivity Thienopyridazine

Patent and Literature Provenance: The Methyl Ester as the Disclosed Synthetic Intermediate in M4 PAM Intellectual Property

Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is explicitly disclosed as the penultimate synthetic intermediate in the preparation of M4 PAM compounds covered by US Patent 9,637,498 (Vanderbilt University) and the associated WO2015027214A1 patent family [1]. These patents describe substituted 5-aminothieno[2,3-c]pyridazine-6-carboxamide analogs as positive allosteric modulators of the muscarinic acetylcholine receptor M4. The methyl ester is the enabling building block for the entire claimed carboxamide chemical space. In contrast, the ethyl ester and free carboxylic acid are not specifically exemplified as intermediates in the patent's synthetic schemes [1]. Additionally, the methyl ester's role is confirmed in the primary medicinal chemistry literature (ACS Med Chem Lett, 2016; Bioorg Med Chem Lett, 2016) describing the discovery of VU0467485 and VU0467154 [2].

Intellectual property Synthetic intermediate Freedom to operate Vanderbilt M4 PAM patents

Storage and Handling Stability: Methyl Ester vs. Carboxylic Acid Decarboxylation Risk

The methyl ester exhibits superior storage stability compared to the free carboxylic acid analog. The methyl ester is recommended for long-term storage in a cool, dry place and is classified as non-hazardous for DOT/IATA transport . In contrast, the free carboxylic acid (CAS 1452226-14-0) is susceptible to decarboxylation at temperatures of 70–90 °C, necessitating strict temperature control during handling and processing . This thermal lability of the acid limits its utility in reactions requiring elevated temperatures and imposes additional storage and shipping constraints. The methyl ester's enhanced thermal stability is attributable to the protection of the carboxyl group as the methyl ester, which prevents the decarboxylation pathway available to the free acid.

Chemical stability Decarboxylation Long-term storage Procurement logistics

Procurement-Driven Application Scenarios for Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate


M4 Muscarinic PAM Lead Optimization: Direct Amidation to Generate Carboxamide Libraries

Medicinal chemistry teams pursuing M4 PAM lead optimization should procure the methyl ester as the primary building block for generating focused carboxamide libraries. The methyl ester enables direct aminolysis with diverse primary amines to produce 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide analogs, the core pharmacophore of VU0467485 (rat M4 EC₅₀ = 26.6 nM, human M4 EC₅₀ = 78.8 nM) . This convergent strategy avoids the additional activation step required when using the free carboxylic acid (HATU/DIPEA coupling), reducing each library synthesis cycle by one step and associated reagent costs . The 3,4-dimethyl substitution is essential for M4 PAM activity and selectivity over M2 (>30 µM) .

Fragment-Based Drug Discovery: Low-Molecular-Weight Entry Point for Thienopyridazine Scaffold Exploration

In fragment-based drug discovery (FBDD), the methyl ester's molecular weight of 237.28 g/mol positions it as an ideal fragment-sized starting point (MW < 250 Da) with a balanced distribution of hydrogen bond donors (NH₂), acceptors (ester carbonyl, pyridazine N), and lipophilic substituents (3,4-dimethyl, thiophene) . The 14.02 g/mol molecular weight advantage over the ethyl ester analog (251.30 g/mol) allows fragment-growing campaigns to remain within lead-like property space (MW < 350 Da) for a greater number of synthetic iterations. The 97–98% commercial purity meets the ≥95% threshold recommended for fragment library assembly.

Patent-Enabled M4 PAM Development Programs: Freedom-to-Operate Alignment

Industrial drug discovery groups prosecuting M4 PAM programs should standardize on the methyl ester as their key intermediate to align with the synthetic disclosures in US Patent 9,637,498 (Vanderbilt University) and WO2015027214A1 . The methyl ester is the penultimate intermediate exemplified in the patent's synthetic schemes for generating the claimed carboxamide chemical space. Use of non-exemplified intermediates (e.g., ethyl ester or free acid) introduces uncertainty into freedom-to-operate assessments and may complicate patent prosecution. The methyl ester's role is further validated by its use in the discovery of VU0467485 and VU0467154 , both of which are extensively characterized in vivo tool compounds.

Multi-Step Heterocyclic Synthesis: Stable Intermediate for Downstream Functionalization

The methyl ester serves as a stable, storable intermediate for multi-step heterocyclic synthesis campaigns. Its ambient storage stability (non-hazardous DOT/IATA classification) contrasts with the free carboxylic acid's susceptibility to thermal decarboxylation above 70 °C . This stability enables bulk procurement and long-term inventory management without degradation risk, supporting large-scale medicinal chemistry and process chemistry efforts. The methyl ester can be hydrolyzed to the free acid when required (e.g., for HATU-mediated coupling), or used directly in aminolysis reactions, providing synthetic flexibility that neither the free acid (only coupling reagent route) nor the ethyl ester (sterically hindered aminolysis) can match.

Quote Request

Request a Quote for Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.